molecular formula C23H24O3 B1682557 Tr-PEG2-OH CAS No. 105589-77-3

Tr-PEG2-OH

Cat. No.: B1682557
CAS No.: 105589-77-3
M. Wt: 348.4 g/mol
InChI Key: RPCPDUOXPSQJHC-UHFFFAOYSA-N
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Description

Tr-PEG2-OH is an organic compound with the molecular formula C23H24O3. It is characterized by the presence of a trityl group (triphenylmethyl) attached to an ethoxyethanol backbone. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tr-PEG2-OH typically involves the reaction of trityl chloride with ethylene glycol in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate trityl ether, which is then further reacted with ethylene glycol to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Tr-PEG2-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

Mechanism of Action

The mechanism of action of Tr-PEG2-OH involves its ability to act as a protecting group for hydroxyl functionalities. The trityl group stabilizes the compound and prevents unwanted reactions at the hydroxyl site. This stabilization is achieved through the formation of a stable trityl ether linkage, which can be selectively cleaved under acidic conditions to regenerate the free hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tr-PEG2-OH is unique due to the presence of the trityl group, which provides stability and protection to the hydroxyl functionality. This makes it a valuable reagent in organic synthesis, particularly in multi-step reactions where selective protection and deprotection are required .

Properties

IUPAC Name

2-(2-trityloxyethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O3/c24-16-17-25-18-19-26-23(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,24H,16-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCPDUOXPSQJHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439425
Record name 2-(2-trityloxyethoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105589-77-3
Record name 2-(2-trityloxyethoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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